molecular formula C12H13NO5S B11501385 1,1-Dioxidotetrahydrothiophen-3-yl (phenylcarbonyl)carbamate

1,1-Dioxidotetrahydrothiophen-3-yl (phenylcarbonyl)carbamate

Cat. No.: B11501385
M. Wt: 283.30 g/mol
InChI Key: DAUJIVOPLSZFAT-UHFFFAOYSA-N
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Description

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE is a chemical compound with a unique structure that includes a thiolane ring and a benzoylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE typically involves the reaction of a thiolane derivative with a benzoylcarbamate precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzoylcarbamate moiety can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoylcarbamates depending on the nucleophile used.

Scientific Research Applications

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE involves its interaction with specific molecular targets. The thiolane ring and benzoylcarbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • 11-DIOXO-4-(PYRROLIDIN-1-YL)-1LAMBDA6-THIOLAN-3-YL N-(4-CHLOROPHENYL)CARBAMATE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETAMIDE

Uniqueness

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-BENZOYLCARBAMATE is unique due to its specific combination of a thiolane ring and a benzoylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) N-benzoylcarbamate

InChI

InChI=1S/C12H13NO5S/c14-11(9-4-2-1-3-5-9)13-12(15)18-10-6-7-19(16,17)8-10/h1-5,10H,6-8H2,(H,13,14,15)

InChI Key

DAUJIVOPLSZFAT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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